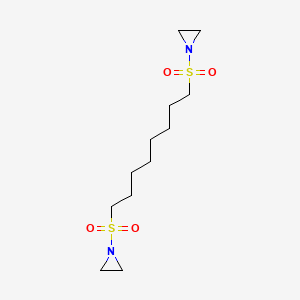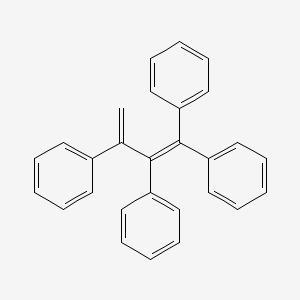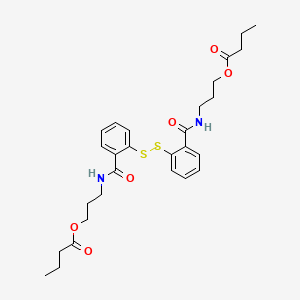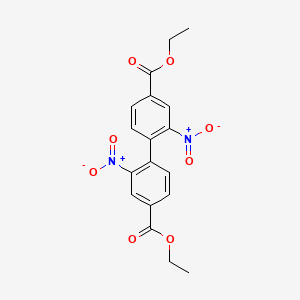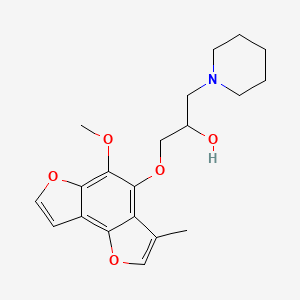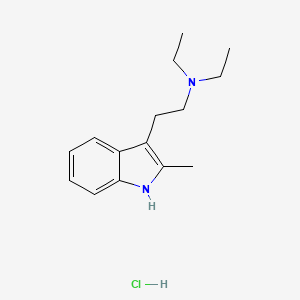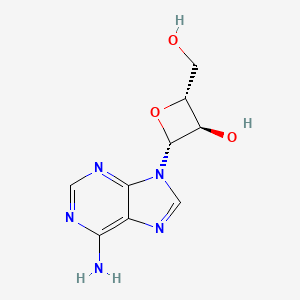
2,4-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound is characterized by its unique structure, which includes methoxy groups, a nitro group, and a dimethylamino propyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-9-((3-(dimethylamino)propyl)amino)-1-nitroacridine typically involves multiple steps. One common method starts with the nitration of 2,4-dimethoxyaniline to introduce the nitro group. This is followed by a series of reactions to form the acridine core and the attachment of the dimethylamino propyl side chain. The reaction conditions often involve the use of strong acids, bases, and organic solvents under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethoxy-9-((3-(dimethylamino)propyl)am
Propiedades
Número CAS |
176915-31-4 |
|---|---|
Fórmula molecular |
C20H24N4O4 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxy-1-nitroacridin-9-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H24N4O4/c1-23(2)11-7-10-21-18-13-8-5-6-9-14(13)22-19-15(27-3)12-16(28-4)20(17(18)19)24(25)26/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,21,22) |
Clave InChI |
UUHCTQRUDHLPTD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=C2C(=C(C=C(C2=NC3=CC=CC=C31)OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


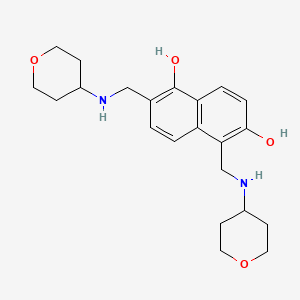
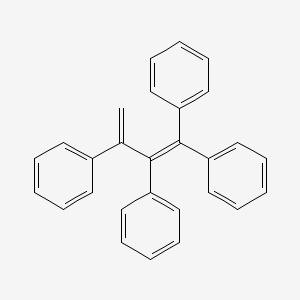
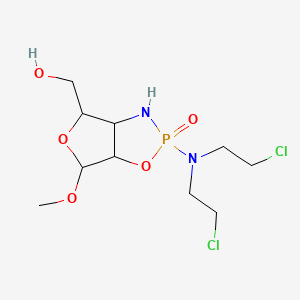
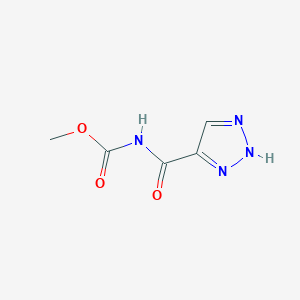
![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
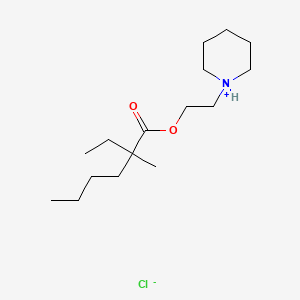
![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)
